molecular formula C8H14OSi2 B1589389 1,3-Diethynyltetramethyldisiloxane CAS No. 4180-02-3

1,3-Diethynyltetramethyldisiloxane

Cat. No. B1589389
CAS RN: 4180-02-3
M. Wt: 182.37 g/mol
InChI Key: OHGXFWJXGZXTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon compound . It features two ethynyl (C≡C) groups attached to a central silicon atom. Its molecular formula is C₈H₂₂O₃Si₂ . This compound is stable, commercially available, and has applications in various fields due to its unique properties.


Synthesis Analysis

The synthesis of 1,3-diethynyltetramethyldisiloxane involves subsequent hydrosilylation of alkenes and alkynes. This method allows for the formation of unsymmetrical bifunctional disiloxane derivatives. The process exhibits vast functional group tolerance and high efficiency in creating novel disiloxane-based building blocks .

Scientific Research Applications

  • Synthesis of Complexes

    • 1,3-Diethynyltetramethyldisiloxane is utilized in synthesizing Group 8 metal σ-acetylide mononuclear complexes. These complexes, featuring different silyl units, have been characterized using FTIR, NMR spectroscopies, and mass spectrometry. They show reversible redox chemistry and are less anodic than their precursors (Wong, Chun-Kin Wong, & Guo‐Liang Lu, 2003).
  • Formation of Disilaborepines and Disilafulvenes

    • Reacting with trimethylborane or triethylborane, 1,2-Diethynyltetramethyldisilane forms new 1,2-dihydro-1,2,5-disilaborepines. An unprecedented sequence of hydroboration and intramolecular organoboration results in a 1,2-dihydro-1,2-disilafulvene derivative with tri-isopropylborane (B. Wrackmeyer, 1988).
  • Catalysis in Hydrosilylation

    • In the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, 1,1,3,3-Tetramethyldisiloxane (TMDS) is highly reactive. This process can often be performed at ambient conditions, indicating the enhanced reactivity of TMDS due to the formation of a gold dihydride intermediate (Eleni Vasilikogiannaki et al., 2014).
  • Construction of Carbon-rich Scaffolds

    • Derivatives of 1,3-diethynyltetramethyldisiloxane are used in creating carbon-rich scaffolds such as monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. These compounds possess potential applications in optoelectronic devices due to their photochromic properties and third-order optical nonlinearities (F. Diederich, 2001).
  • Hydrosilylation Copolymerization

    • The 1,3-divinyltetramethyldisiloxane-Pt complex is used in the copolymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane, resulting in copolymers with specific end groups. This process also involves the isomerization of terminal alkenes to internal alkenes, which are not reactive (J. Sargent & W. Weber, 1999).

properties

IUPAC Name

ethynyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGXFWJXGZXTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C#C)O[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455758
Record name 1,3-DIETHYNYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethynyltetramethyldisiloxane

CAS RN

4180-02-3
Record name 1,3-DIETHYNYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethynyltetramethyldisiloxane
Reactant of Route 2
1,3-Diethynyltetramethyldisiloxane
Reactant of Route 3
1,3-Diethynyltetramethyldisiloxane
Reactant of Route 4
1,3-Diethynyltetramethyldisiloxane
Reactant of Route 5
1,3-Diethynyltetramethyldisiloxane
Reactant of Route 6
1,3-Diethynyltetramethyldisiloxane

Citations

For This Compound
28
Citations
PJ Moehs, WE Davidsohn - Journal of Organometallic Chemistry, 1969 - Elsevier
Difunctional compounds of the type XR(CH 3 ) 2 Si-O-Si(CH 3 ) 2 RX (X=Br, OH, SH, and COOH) have been prepared by reaction of 1,3-dichlorotetramethyldisiloxane with the …
Number of citations: 19 www.sciencedirect.com
DR Parnell, DP Macaione - Journal of Polymer Science …, 1973 - Wiley Online Library
Bis tert‐butyl‐, trimethylsilyl‐ and trimethylgermyl‐diacetylenes were prepared from the corresponding ethynyl Group IV compounds via oxidative coupling. Bis(trimethylstannyl)…
Number of citations: 21 onlinelibrary.wiley.com
DY Son, TM Keller - Macromolecules, 1995 - ACS Publications
Polymers containing diacetylene units in the main backbone or in side chains have been the subject of much recent research. 1 The diacetylene groups can react by thermal or …
Number of citations: 42 pubs.acs.org
WY Wong, CK Wong, GL Lu - Journal of organometallic chemistry, 2003 - Elsevier
The use of the ligands, diethynyldiphenylsilane and 1,3-diethynyltetramethyldisiloxane, in the synthesis of Group 8 metal σ-acetylide mononuclear complexes is demonstrated. New …
Number of citations: 32 www.sciencedirect.com
NV Komarov, OG Yarosh, ZG Ivanova - … of the Academy of Sciences of the …, 1972 - Springer
Conclusions 1. Both mono- and disubstituted Itsich reagents are formed by the reaction of diethynylorganosiloxanes with the Grignard reagent. 2. The reactions of the latter were …
Number of citations: 3 link.springer.com
OG Yarosh, NV Komarov, NI Shergina… - Bulletin of the Academy …, 1972 - Springer
Conclusions Some acetylenic siloxanes of variable composition and structure were synthesized by the hydrolysis of organoethynylalkoxysilanes and their cohydrolysis with …
Number of citations: 4 link.springer.com
B Marciniec, K Posała, I Kownacki, M Kubicki… - …, 2012 - Wiley Online Library
General cluster′ s last stand: The synthesis of triplatinum (0) clusters of the general composition [Pt 3 {O (SiMe 2 C C R) 2} 2] is described. These complexes have a unique …
OG Yarosh, NV Komarov, ZG Ivanova - … of the Academy of Sciences of the …, 1973 - Springer
Conclusions 1. Some 1-bromo-3,3,3-trichloro-1-propenylalkoxysilanes were synthesized by the addition of bromotrichloromethane to acetylenic alkoxysilanes, the hydrolysis of which …
Number of citations: 3 link.springer.com
OG Yarosh, NV Komarov, ZG Ivanova - … of the Academy of Sciences of the …, 1972 - Springer
Conclusions 1. A study was made of the hydrosilylation of monoorganoalkoxysilylacetylenes and organoethynyl-disiloxanes. 2. It was shown that the order of addition of hydrosilanes to …
Number of citations: 4 link.springer.com
MK Kolel-Veetii, TM Keller - Inorganic and Organometallic …, 2008 - Springer
This paper describes the recent advances in the area of high temperature network polymers of silarylenesiloxanes and carboranylenesiloxanes. Research efforts in the area have …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.